1,4-thiazepane-3-thione
Description
Structure
3D Structure
Properties
CAS No. |
179684-03-8 |
|---|---|
Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
1,4-thiazepane-3-thione |
InChI |
InChI=1S/C5H9NS2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) |
InChI Key |
OKRZTLFRADRWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CSC1 |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1,4 Thiazepane 3 Thione Systems
Mechanistic Investigations of Cyclization Processes
The synthesis of the 1,4-thiazepane (B1286124) ring system, particularly thiazepanone precursors, often involves a tandem reaction sequence. A one-pot synthesis method has been developed using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which can serve as precursors to compounds like 1,4-thiazepane-3-thione. nih.gov This process efficiently combines a conjugate addition with a subsequent intramolecular cyclization.
The initial step in many synthetic routes to 1,4-thiazepine systems is the thia-Michael addition, a type of 1,4-conjugate addition. chemmethod.com In the synthesis of 1,4-thiazepanones, the thiol group of a 1,2-amino thiol, such as cysteamine, acts as the nucleophile (Michael donor) and adds to the β-carbon of an α,β-unsaturated ester (Michael acceptor). nih.govchemmethod.com This reaction is a crucial carbon-sulfur bond-forming step that establishes the backbone of the seven-membered ring. The general mechanism for the synthesis of thiazepines involves this 1,4-Michael addition followed by a 1,2-cycloaddition to form the final ring structure. chemmethod.com
Following the initial Michael addition, the pendant amine group of the 1,2-amino thiol intermediate attacks the carbonyl group of the ester in an intramolecular fashion. nih.gov This nucleophilic attack leads to the displacement of the alkoxy group of the ester and the formation of an amide bond, thereby closing the seven-membered ring to yield the 1,4-thiazepanone product. nih.gov The efficiency of this one-pot tandem conjugate addition and acylation reaction can be significantly improved by using moderately reactive trifluoroethyl esters and mild reaction conditions, reducing reaction times from several days to less than three hours. nih.gov
Below is a table summarizing the scope of substrates used in an optimized one-pot synthesis of 1,4-thiazepanones.
| Entry | α,β-Unsaturated Ester | 1,2-Amino Thiol | Product | Yield (%) |
| 1 | 2,2,2-Trifluoroethyl 3-(thiophen-2-yl)acrylate | Cysteamine | 2-(thiophen-2-yl)-1,4-thiazepan-5-one | 81 |
| 2 | 2,2,2-Trifluoroethyl (E)-cinnamate | Cysteamine | 2-phenyl-1,4-thiazepan-5-one | 83 |
| 3 | 2,2,2-Trifluoroethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | Cysteamine | 2-(4-(trifluoromethyl)phenyl)-1,4-thiazepan-5-one | 91 |
| 4 | 2,2,2-Trifluoroethyl (E)-3-(naphthalen-2-yl)acrylate | Cysteamine | 2-(naphthalen-2-yl)-1,4-thiazepan-5-one | 84 |
| 5 | 2,2,2-Trifluoroethyl (E)-but-2-enoate | Cysteamine | 2-methyl-1,4-thiazepan-5-one | 72 |
Data sourced from a study on the efficient synthesis of 1,4-thiazepanones. nih.gov
Tautomerism Studies in Thiazepane-Thione Systems
Tautomerism is a key constitutional isomerism for many heterocyclic compounds containing a thione group, including those related to this compound. The potential for thione-thiol tautomerism (a form of lactam-lactim tautomerism) exists, where a proton can migrate from the nitrogen atom to the sulfur atom, converting the thiocarbonyl group (thione) into a thiol (or mercapto) group with a carbon-nitrogen double bond within the ring.
Computational studies have been employed to investigate the tautomeric structures of functionalized tetrahydro-1,4-thiazepine derivatives. These theoretical investigations help in determining the relative stability of different tautomers. For a novel functionalized tetrahydro-1,4-thiazepine, several potential tautomeric structures can be proposed and their geometries optimized using quantum chemical methods to identify the most stable form. This approach provides insight into the electronic and structural preferences of the molecule, which are crucial for understanding its reactivity and spectroscopic properties.
Thione-Thiol Tautomeric Equilibrium
The thione-thiol tautomerism of this compound involves the migration of a proton between the nitrogen and sulfur atoms within the thioamide functional group. This results in two distinct tautomeric forms: the thione form, which contains a carbon-sulfur double bond (C=S), and the thiol form, characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen bond (S-H).
This equilibrium is a general characteristic of many thioamides. scispace.com In many heterocyclic systems containing a thioamide group, the thione form is generally observed to be the more dominant species in both solid and solution phases. science.govjocpr.com The stability of the thione tautomer is often attributed to the greater strength of the C=S bond compared to the C=N bond in the thiol form. Studies on various cyclic thioamides have consistently shown a strong preference for the thione tautomer. scispace.com
Experimental and Theoretical Elucidation of Predominant Tautomeric Forms
While direct experimental studies on this compound are not extensively documented in the reviewed literature, insights can be drawn from investigations of analogous heterocyclic systems. A combination of experimental techniques and theoretical calculations has been instrumental in determining the predominant tautomeric forms in related compounds.
Spectroscopic methods such as UV, IR, and NMR spectroscopy are powerful tools for identifying tautomers. jocpr.com For instance, in studies of other thioamide-containing heterocycles, the absence of a strong S-H stretching band in the IR spectrum and the presence of a characteristic C=S absorption are indicative of the thione form. scispace.com
Theoretical calculations, particularly using Density Functional Theory (DFT), have become a reliable method for predicting the relative stabilities of tautomers. researchgate.netresearchgate.net In a computational study on a functionalized 1,4-thiazepine derivative, various possible tautomeric structures were optimized at the B3LYP/6-311+G** level of theory to determine their relative energies. researchgate.net Such computational approaches calculate the ground-state energies of the different tautomers, with the lower energy form being the more stable and therefore predominant isomer. For many heterocyclic thiones, theoretical studies have consistently shown the thione form to be energetically more favorable than the corresponding thiol form. researchgate.net
The following table summarizes the general findings from studies on related heterocyclic systems, which can be extrapolated to predict the behavior of this compound.
| Tautomeric Form | Key Structural Feature | General Stability | Supporting Evidence |
| Thione | C=S double bond | Generally predominant | Spectroscopic data (IR, NMR), X-ray crystallography, Theoretical calculations (DFT) scispace.comjocpr.com |
| Thiol | S-H single bond, C=N double bond | Generally less stable | Higher calculated ground-state energies researchgate.netresearchgate.net |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to view the reaction mechanisms and transition states of molecules like this compound. DFT and other quantum chemical methods are employed to map out the potential energy surfaces of chemical reactions, including the tautomerization process. jcchems.com
These computational studies can elucidate the energetics of the reaction pathway, from reactants to products, via a high-energy transition state. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For the thione-thiol tautomerization, computational models can calculate the activation barrier for the proton transfer, providing insights into how readily the two forms interconvert. jcchems.com
In the context of related heterocyclic systems, computational studies have been used to investigate isomerization reactions and other chemical transformations. jcchems.com For example, the study of the tautomeric reaction of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione utilized DFT and CBS-QB3 methods to model the isomerization process in the gas phase. jcchems.com Such studies often involve locating the transition state structure and performing frequency calculations to confirm that it represents a true saddle point on the potential energy surface.
Natural Bond Orbital (NBO) analysis is another computational tool that can offer a deeper understanding of the electronic factors that influence reactivity and stability. jcchems.com By examining orbital interactions, NBO analysis can explain the delocalization of electron density and how this contributes to the stability of a particular tautomer or the feasibility of a reaction pathway. jcchems.com
The following table outlines the key parameters typically obtained from computational analyses of reaction mechanisms.
| Computational Parameter | Description | Significance |
| Ground-State Energies | The calculated energy of the reactant, product, and intermediate molecules at their most stable geometry. | Determines the relative stability of different species and the overall thermodynamics of the reaction. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Represents the "point of no return" in a chemical reaction. |
| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants. | A higher activation energy corresponds to a slower reaction rate. |
| Reaction Energy (ΔG) | The overall energy difference between the products and the reactants. | Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |
While specific computational data for this compound is not available in the provided search results, the methodologies described are standard approaches for studying the reaction mechanisms of this and related heterocyclic compounds.
Derivatization, Functionalization, and Ring System Modifications of 1,4 Thiazepane 3 Thione
Synthesis of Substituted 1,4-Thiazepane-3-thione Derivatives
The synthesis of substituted this compound derivatives typically begins with the construction of the corresponding 1,4-thiazepan-3-one core, which can then be converted to the target thione through standard thionation procedures using reagents like Lawesson's reagent. A robust and efficient one-pot method for synthesizing the 1,4-thiazepanone precursor involves the reaction of α,β-unsaturated esters with 1,2-amino thiols like cysteamine. nih.gov This approach is notable for its reasonable reaction times (0.5–3 hours), good yields, and tolerance for a broad scope of substrates. nih.gov
This cyclization reaction provides ready access to a variety of 1,4-thiazepanones, which are key intermediates for library development. nih.gov The significant improvement over older methods, which could take 3-7 days and result in low yields, stems from the use of moderately reactive trifluoroethyl esters and milder reaction conditions. nih.gov The versatility of this method allows for the introduction of diverse substituents on the thiazepane ring, which can then be carried through to the final thione products.
The scope of this synthesis has been explored with various α,β-unsaturated esters, demonstrating its utility in creating a library of substituted thiazepanones. The following table summarizes the synthesis of several precursor 1,4-thiazepanone derivatives.
| Starting α,β-Unsaturated Ester | Amino Thiol | Resulting 1,4-Thiazepanone Product | Yield |
|---|---|---|---|
| Trifluoroethyl cinnamate | Cysteamine | 5-Phenyl-1,4-thiazepan-3-one | Good |
| Various aryl-substituted α,β-unsaturated esters | Cysteamine | Corresponding 5-aryl-1,4-thiazepan-3-ones | Variable |
| Esters without aromatic groups | Cysteamine | 5-Alkyl-1,4-thiazepan-3-ones | Comparable to aryl-substituted |
| Cinnamic esters | Cysteine methyl ester | 1,4-thiazepan-3-one with carboxylic acid ester at C2 | Moderate to high diastereoselectivity |
Formation of Fused and Spiro-Cyclic Systems Incorporating Thiazepane-Thione Moieties
The this compound skeleton is an excellent platform for the construction of more complex, rigid polycyclic systems. By incorporating the thiazepane ring into fused or spiro-cyclic frameworks, new regions of chemical space can be explored, leading to novel compounds with unique three-dimensional structures.
A green and convenient approach for the synthesis of medicinally valuable pyrazolo[3,4-e] nih.govacs.orgthiazepines involves a three-component reaction. researchgate.net This method utilizes appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water under sonication, highlighting its environmental friendliness. researchgate.net This protocol is characterized by experimental simplicity, good tolerance for various functional groups, excellent yields, and high selectivity without the need for a catalyst. researchgate.net An L-proline catalyzed multi-component reaction has also been developed for the synthesis of these derivatives. researchgate.net These pyrazole-fused thiazepines have shown promising results as cytotoxic agents. researchgate.net
A novel series of dipyrimido[4,5-b:4',5'-e] nih.govacs.orgthiazepine derivatives has been synthesized, representing a complex heterocyclic system. tandfonline.comtandfonline.com The synthesis is achieved by treating 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with a 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol. tandfonline.comtandfonline.com This initial reaction is conducted in the presence of trimethylamine in acetonitrile. tandfonline.comtandfonline.com The resulting intermediate is then treated with various appropriate amines in boiling ethanol to yield the final substituted dipyrimido[4,5-b:4',5'-e] nih.govacs.orgthiazepine products. tandfonline.comtandfonline.com Theoretical calculations have confirmed the regioselectivity of the heterocyclization, indicating that the attachment of the thiol (-SH) moiety to the methylene (-CH2) group is the more plausible pathway. tandfonline.comtandfonline.com A similar strategy has been used to create the dihydrobenzo[b]pyrimido[4,5-e] nih.govacs.orgthiazepine ring system by using o-aminothiophenol as a starting material. researchgate.net
Bicyclic thiazolidinyl-1,4-thiazepine systems represent another important class of derivatives. These compounds can be prepared through the reaction of azadithiane compounds with Michael acceptors. nih.gov This method has been explored to optimize yields and understand the reaction scope. nih.gov The resulting thiazolidinyl-2,3,4,5-tetrahydro-1,4-thiazepines are novel bicyclic systems that serve as promising scaffolds for medicinal chemistry applications. nih.gov An alternative approach involves the ring transformation of a pre-formed 1,4-thiazepine. researchgate.net In a basic medium, the seven-membered 1,4-thiazepine ring can undergo a rearrangement to form five-membered thiazolidin-4-ones. researchgate.net
Strategies for Diversity-Oriented Synthesis of Thiazepane-Thiones
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules. This approach has been successfully applied to the 1,4-thiazepine scaffold to create collections of novel compounds for biological screening.
One effective DOS strategy involves microwave-assisted multicomponent reactions under solvent-free conditions. nih.gov This green and facile method allows for the fusion of the 1,4-thiazepan-3-one core with other bioactive heterocyclic skeletons, such as carbazole, pyrazole, or isoxazole motifs. nih.gov The key advantages of this approach include high structural diversity, short reaction times, high yields, and environmental friendliness. nih.gov
Another powerful strategy combines diversity-oriented synthesis with a converging cellular screening process to efficiently identify novel therapeutic agents. acs.orgnih.govacs.org In this approach, a library of tricyclic thiazepine derivatives is synthesized and subjected to a multi-round screening process against specific cellular targets, such as drug-resistant cancer cell lines. acs.orgnih.govacs.org This allows for the rapid identification of lead compounds with potent and selective activity. acs.orgnih.gov The synthesis of the library can be designed to explore various diversification sites on the core scaffold, systematically investigating the structure-activity relationship (SAR). acs.org
| Compound Name |
|---|
| This compound |
| 1,4-thiazepan-3-one |
| Lawesson's reagent |
| Cysteamine |
| Trifluoroethyl cinnamate |
| 5-Phenyl-1,4-thiazepan-3-one |
| Cysteine methyl ester |
| Pyrazolo[3,4-e] nih.govacs.orgthiazepine |
| 5-amino-3-methylpyrazole |
| α-mercaptocarboxylic acids |
| L-proline |
| Dipyrimido[4,5-b:4',5'-e] nih.govacs.orgthiazepine |
| 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine |
| 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol |
| o-aminothiophenol |
| dihydrobenzo[b]pyrimido[4,5-e] nih.govacs.orgthiazepine |
| Thiazolidinyl-1,4-thiazepine |
| thiazolidin-4-one |
Applications in Chemical Research and Development Excluding Clinical Aspects
Design and Synthesis of 3D Fragment Libraries for Chemical Screening
Fragment-Based Ligand Discovery (FBLD) has become an efficient strategy for identifying novel inhibitors for challenging biological targets. A critical analysis of existing screening libraries reveals a predominance of flat, aromatic, sp²-hybridized molecules. This has created a demand for novel, three-dimensional (3D) fragments to explore new chemical space and improve binding specificity. Saturated seven-membered ring systems, such as the 1,4-thiazepane (B1286124) scaffold, are significantly underrepresented in these libraries yet possess a high degree of 3D character that is desirable for modern screening campaigns.
The 1,4-thiazepane core, from which 1,4-thiazepane-3-thione is derived, provides a robust, non-planar scaffold. Molecules with increased 3D character have demonstrated improved specificity in protein-binding assays, making them valuable additions to screening libraries. The synthesis of libraries based on this scaffold allows for the creation of diverse 3D fragments. Efficient synthetic routes, such as one-pot reactions using α,β-unsaturated esters and 1,2-amino thiols to form the related 1,4-thiazepanones, enable the rapid generation of a wide range of derivatives for these libraries. The thione group in this compound further enhances its utility by introducing a unique functional handle for subsequent chemical modification and by altering the electronic and hydrogen-bonding properties of the molecule compared to its oxygen-containing analog, 1,4-thiazepan-3-one.
| Characteristic | Predominantly 2D Fragments | 3D Fragments (e.g., 1,4-Thiazepane Scaffold) |
|---|---|---|
| Predominant Hybridization | sp² | sp³ |
| Molecular Shape | Flat, planar | Globular, complex |
| Representation in Libraries | Overrepresented | Underrepresented |
| Binding Specificity | Often lower | Generally improved |
| Solubility | Can be problematic | Often improved due to reduced planarity |
Ligand Design for Macromolecular Interactions
The 3D conformation of the 1,4-thiazepane scaffold is instrumental in its ability to engage with the binding sites of macromolecules, particularly proteins. Research has identified derivatives of the closely related 1,4-thiazepane as novel ligands for the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting BRD4, a protein implicated in cancer.
Molecular Recognition Principles and Binding Mechanics:
The interaction between a ligand and its macromolecular target is governed by principles of molecular recognition, including shape complementarity, hydrogen bonding, and hydrophobic interactions. The non-planar structure of the 1,4-thiazepane ring allows it to fit into complex, three-dimensional binding pockets that may not be accessible to flatter molecules.
In the case of BRD4, acylated 1,4-thiazepane derivatives have shown good affinity. The binding of these fragments was quantified using protein-observed ¹⁹F NMR, which measures changes in the chemical shift of a fluorinated tryptophan residue within the protein's binding site upon ligand association.
The substitution of the ketone group in 1,4-thiazepan-3-one with a thione group in this compound significantly alters its potential interactions:
Hydrogen Bonding: The C=S group is a weaker hydrogen bond acceptor compared to the C=O group. However, the adjacent N-H group remains a strong hydrogen bond donor. This modification can change the preferred orientation of the molecule within a binding site.
Steric and Electronic Properties: The sulfur atom is larger and softer than the oxygen atom, which affects the van der Waals interactions and steric fit. The C=S bond is also more polarizable, potentially leading to different types of non-covalent interactions.
Q & A
Q. What are the established synthetic pathways for 1,4-thiazepane-3-thione, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves cyclization reactions of thiourea derivatives with α,ω-dihaloalkanes or via thiolactamization of precursor amines. For example, analogous heterocycles (e.g., 1,3,4-oxadiazole-2-thiones) are synthesized by refluxing thiocarbohydrazides with carboxylic acids in ethanol under acidic conditions . Optimization may involve varying solvents (e.g., DMF, acetic acid), temperature (40–80°C), and catalysts (e.g., HCl, sodium acetate). Reaction progress should be monitored via TLC, and recrystallization from aqueous ethanol or acetic acid/water mixtures improves purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm ring structure and thione tautomerism. Solvent choice (e.g., DMSO-d6) must avoid signal overlap with thione protons.
- X-Ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (≤1.0 Å) and validate with R-factors (<5%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. How can researchers assess the toxicity profile of this compound in preliminary studies?
Methodological Answer: Follow frameworks from toxicological assessments of structurally similar compounds (e.g., 1,4-dioxane). Prioritize:
- In vitro assays : Cytotoxicity (MTT assay) in human cell lines (e.g., HepG2).
- Environmental fate studies : Use OECD guidelines for biodegradability and bioaccumulation potential.
- Literature gaps : Cross-reference EPA’s seven-topic strategy (physical properties, exposure pathways, hazard identification) to identify missing data .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects in water or DMSO using AMBER or GROMACS.
- Docking Studies : Investigate binding affinities with biological targets (e.g., enzymes) via AutoDock Vina, validating with experimental IC values .
Q. How should researchers address contradictions in published data on this compound’s stability or biological activity?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., pH, temperature) across studies. For example, discrepancies in hydrolysis rates may arise from varying buffer systems.
- Reproducibility Trials : Replicate key experiments with controlled variables (e.g., purity >98% via HPLC).
- Meta-Analysis : Apply qualitative frameworks to categorize contradictions as methodological (e.g., assay sensitivity) or contextual (e.g., cell line differences) .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents at positions 2 and 5 of the thiazepane ring (e.g., aryl, alkyl groups) using protocols similar to benzoimidazo-triazolone derivatives .
- Biological Screening : Test analogs against target systems (e.g., antimicrobial assays) with dose-response curves.
- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate electronic parameters (logP, polar surface area) with activity .
Q. What strategies optimize reaction scalability for this compound derivatives without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., thiolactamization).
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C) for regioselective cyclization.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How can systematic literature reviews on this compound be designed to ensure comprehensive coverage of interdisciplinary data?
Methodological Answer:
- Search Strategy : Adapt EPA’s seven-category approach (physical properties, environmental fate, human health hazards) to structure keyword strings across PubMed, SciFinder, and Reaxys .
- Critical Appraisal : Use PRISMA guidelines to screen studies, prioritizing peer-reviewed journals and excluding non-validated sources (e.g., BenchChem) .
- Data Extraction : Tabulate results (e.g., synthesis yields, toxicity endpoints) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
